JNJ19567470

描述

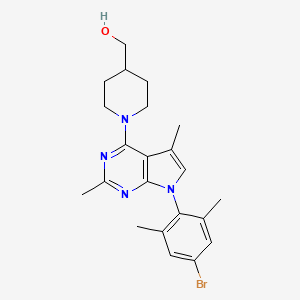

Structure

3D Structure

属性

CAS 编号 |

724471-26-5 |

|---|---|

分子式 |

C22H27BrN4O |

分子量 |

443.4 g/mol |

IUPAC 名称 |

[1-[7-(4-bromo-2,6-dimethylphenyl)-2,5-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]methanol |

InChI |

InChI=1S/C22H27BrN4O/c1-13-9-18(23)10-14(2)20(13)27-11-15(3)19-21(24-16(4)25-22(19)27)26-7-5-17(12-28)6-8-26/h9-11,17,28H,5-8,12H2,1-4H3 |

InChI 键 |

GGRHUOGLCCJDDN-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1N2C=C(C3=C2N=C(N=C3N4CCC(CC4)CO)C)C)C)Br |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

JNJ-19567470; JNJ 19567470; JNJ19567470. |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of JNJ-19567470, a Selective CRF1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-19567470 is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Developed by Janssen Pharmaceutica and Taisho Pharmaceutical, this compound was investigated for the treatment of anxiety and depressive disorders. Although its clinical development was discontinued in Phase II trials, the preclinical data for JNJ-19567470 provide valuable insights into the role of the CRF1 receptor in stress-induced pathophysiology. This document provides a comprehensive overview of the mechanism of action of JNJ-19567470, detailing its interaction with the CRF1 receptor signaling pathway and summarizing key preclinical findings.

Core Mechanism of Action: Antagonism of the CRF1 Receptor

JNJ-19567470 exerts its pharmacological effects by selectively binding to and blocking the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] The CRF1 receptor is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. By antagonizing this receptor, JNJ-19567470 effectively dampens the physiological and behavioral responses to stress.

The CRF1 Receptor Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand, corticotropin-releasing factor (CRF), primarily couples to the Gs alpha subunit. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, culminating in the cellular response to stress.

JNJ-19567470, as a competitive antagonist, occupies the binding site of CRF on the CRF1 receptor, thereby preventing the initiation of this signaling cascade. This blockade of CRF-induced signaling is the fundamental mechanism by which JNJ-19567470 mitigates stress-related responses.

References

JNJ-19567470: A Technical Overview of its CRF1 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-19567470, also known as R317573 and CRA5626, is a selective, non-peptidergic antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document provides an in-depth technical guide on the core pharmacology of JNJ-19567470, summarizing its CRF1 receptor antagonist activity. It includes a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. The CRF1 receptor, a G-protein coupled receptor, plays a crucial role in initiating these stress responses. Antagonism of the CRF1 receptor is a promising therapeutic strategy for the management of stress-related disorders, including anxiety and panic disorders. JNJ-19567470 has been identified as a potent and selective antagonist of the CRF1 receptor, demonstrating efficacy in preclinical models of panic.

In Vitro Pharmacology

Binding Affinity and Selectivity

JNJ-19567470 exhibits high affinity and selectivity for the CRF1 receptor. While specific Ki or IC50 values from radioligand binding assays are not publicly available in the reviewed literature, studies by Steckler and colleagues (2006), as cited in Shekhar et al. (2011), have characterized it as having high affinity for both recombinant and native CRF1 receptors. The compound shows species-independent binding. A notable characteristic is its weak affinity for delta-opioid receptors, indicating a degree of selectivity.

Functional Antagonist Activity

In functional assays, JNJ-19567470 acts as a CRF1 receptor antagonist. In vitro studies using AtT20 cells, a mouse pituitary tumor cell line that endogenously expresses CRF1 receptors, have confirmed its antagonist properties. Upon activation by CRF, these cells respond with an increase in intracellular cyclic adenosine monophosphate (cAMP). JNJ-19567470 effectively blocks this CRF-induced cAMP production.

Table 1: Summary of In Vitro Activity of JNJ-19567470

| Assay Type | Parameter | Value | Cell Line/Tissue | Reference |

| Receptor Binding | Affinity | High | Recombinant and native CRF1 receptors | Steckler et al., 2006 (as cited in Shekhar et al., 2011) |

| Functional Antagonism | Activity | Antagonist | AtT20 cells | Steckler et al., 2006 (as cited in Shekhar et al., 2011) |

In Vivo Pharmacology

Efficacy in a Preclinical Model of Panic

The anti-panic potential of JNJ-19567470 was evaluated in a well-established rat model of sodium lactate-induced panic. In this model, rats are made "panic-prone" through chronic infusion of L-allylglycine, a GABA synthesis inhibitor, into the dorsomedial hypothalamus. Subsequent intravenous infusion of sodium lactate reliably elicits panic-like physiological and behavioral responses.

Pre-treatment with JNJ-19567470 demonstrated a dose-dependent blockade of these panic-like responses.

Table 2: In Vivo Efficacy of JNJ-19567470 in the Rat Sodium Lactate-Induced Panic Model

| Dose (mg/kg, i.p.) | Effect on Cardiovascular Responses | Effect on Anxiety-Like Behavior | Reference |

| 3 | No significant effect | No significant effect | Shekhar et al., 2011 |

| 10 | No significant effect | No significant effect | Shekhar et al., 2011 |

| 40 | Blocked tachycardia and hypertensive responses | Blocked anxiety-like behavior in the social interaction test and flight-like locomotor activity | Shekhar et al., 2011 |

These findings suggest that a high level of CRF1 receptor occupancy is necessary to achieve anti-panic effects in this model. Importantly, at effective doses, JNJ-19567470 did not induce sedation, a common side effect of benzodiazepines, which are often used to treat panic attacks.

Experimental Protocols

In Vitro: cAMP Accumulation Assay (General Protocol)

This protocol outlines a typical procedure for assessing the functional antagonist activity of a compound like JNJ-19567470 at the CRF1 receptor.

-

Cell Culture: AtT20 cells are cultured in appropriate media and conditions until they reach a suitable confluency.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Pre-incubation with Antagonist: The culture medium is replaced with a buffer containing various concentrations of JNJ-19567470 or vehicle control. The cells are incubated for a defined period (e.g., 30 minutes) to allow the antagonist to bind to the CRF1 receptors.

-

Stimulation with Agonist: A fixed concentration of CRF (the agonist) is added to the wells to stimulate cAMP production.

-

Lysis and cAMP Measurement: After a specific incubation time with the agonist, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

Data Analysis: The concentration-response curve for JNJ-19567470 is plotted, and the IC50 value (the concentration of antagonist that inhibits 50% of the maximal CRF-induced response) is calculated.

In Vivo: Sodium Lactate-Induced Panic Model in Rats

This protocol is based on the methodology described by Shekhar et al. (2011).

-

Animal Model: Adult male rats are used. A "panic-prone" state is induced by chronic, bilateral infusion of L-allylglycine (L-AG), a glutamic acid decarboxylase inhibitor, into the dorsomedial/perifornical hypothalamus. This reduces local GABA levels.

-

Surgical Preparation: Rats are anesthetized and implanted with cannulas for L-AG infusion and catheters in the femoral artery and vein for blood pressure monitoring and drug/sodium lactate administration, respectively.

-

Drug Administration: Five days after the start of the L-AG infusion, rats receive an intraperitoneal (i.p.) injection of JNJ-19567470 (3, 10, or 40 mg/kg) or vehicle (DMSO) 30 minutes prior to the sodium lactate challenge.

-

Sodium Lactate Challenge: An intravenous infusion of sodium lactate is administered to induce panic-like responses.

-

Behavioral and Physiological Monitoring:

-

Cardiovascular Responses: Mean arterial pressure and heart rate are continuously monitored.

-

Anxiety-Like Behavior: Assessed using the social interaction test, where a decrease in social interaction time indicates increased anxiety.

-

Locomotor Activity: Measured to assess for flight-like responses.

-

-

Data Analysis: The effects of the different doses of JNJ-19567470 on the sodium lactate-induced changes in cardiovascular parameters, social interaction time, and locomotor activity are statistically analyzed and compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

Caption: CRF1 Receptor Signaling Pathway and Antagonism by JNJ-19567470.

Caption: General Experimental Workflow for CRF1 Receptor Antagonist Characterization.

Conclusion

JNJ-19567470 is a selective and potent CRF1 receptor antagonist with demonstrated efficacy in a preclinical model of panic. Its ability to block stress-induced physiological and behavioral responses without causing sedation highlights its potential as a therapeutic agent for stress-related disorders. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its performance in clinical trials, will be crucial in determining its therapeutic utility.

In-Depth Technical Guide: JNJ-19567470, a Selective CRF1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-19567470 is a potent and selective, non-peptidergic antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed experimental methodologies for key assays are provided, and its mechanism of action within the CRF1 signaling pathway is illustrated. The quantitative data presented herein support its role as a valuable tool for investigating the CRF system and as a potential therapeutic agent for stress-related disorders.

Chemical Structure and Physicochemical Properties

Table 1: Chemical Identity of JNJ-19567470

| Identifier | Value |

| IUPAC Name | 1-(7-(4-bromo-2,6-dimethylphenyl)-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinemethanol[1] |

| CAS Number | 724471-26-5[1] |

| Molecular Formula | C₂₂H₂₇BrN₄O[1][2][3] |

| SMILES | Cc1cc(Br)cc(C)c1n2c(C)c3c(N4CCC(CO)CC4)nc(C)nc3c2 |

| InChI Key | GGRHUOGLCCJDDN-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Properties of JNJ-19567470

| Property | Value | Source |

| Molecular Weight | 443.38 g/mol | [1][2][3] |

| Appearance | Powder | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | -20°C for long-term storage | [2] |

Pharmacological Profile

JNJ-19567470 is a high-affinity antagonist of the CRF1 receptor. Its primary mechanism of action is to block the binding of the endogenous ligand, corticotropin-releasing factor (CRF), to this receptor, thereby inhibiting downstream signaling cascades.

In Vitro Pharmacology

Mechanism of Action and Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By blocking CRF binding, JNJ-19567470 prevents this signaling cascade.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize CRF1 receptor antagonists like JNJ-19567470.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound for the CRF1 receptor.

Workflow:

Methodology:

-

Membrane Preparation: Cell membranes expressing the human CRF1 receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells) by homogenization and centrifugation.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA, at pH 7.4.

-

Incubation: In a 96-well plate, cell membranes (e.g., 10-20 µg protein/well) are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Sauvagine or [³H]-CRF) and varying concentrations of JNJ-19567470. Non-specific binding is determined in the presence of a high concentration of a non-labeled CRF1 antagonist.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of JNJ-19567470 that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of JNJ-19567470 to inhibit CRF-stimulated cAMP production.

Methodology:

-

Cell Culture: Cells stably expressing the CRF1 receptor (e.g., HEK293 or AtT-20 cells) are cultured in appropriate media.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are pre-incubated with varying concentrations of JNJ-19567470 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

The cells are then stimulated with a fixed concentration of CRF (typically at its EC₈₀) for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement: The intracellular cAMP levels are quantified using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The concentration of JNJ-19567470 that inhibits 50% of the CRF-stimulated cAMP production (IC50) is determined by non-linear regression analysis of the concentration-response curve.

In Vivo Studies

A key study by Shekhar and colleagues in 2011 demonstrated the in vivo efficacy of JNJ-19567470 in a rat model of panic. The compound was shown to prevent sodium lactate-induced panic-like responses, suggesting its potential as an anxiolytic agent.

Conclusion

JNJ-19567470 is a well-characterized, potent, and selective CRF1 receptor antagonist. Its chemical and pharmacological properties make it an invaluable research tool for elucidating the role of the CRF system in health and disease. Furthermore, its demonstrated in vivo activity in preclinical models of anxiety and panic highlights its potential for further development as a therapeutic agent for stress-related psychiatric disorders. This technical guide provides a foundational understanding of JNJ-19567470 for researchers and drug development professionals.

References

- 1. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the competitive GLUK5 receptor antagonist decahydroisoquinoline LY466195 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

JNJ-19567470: A Discontinued CRF1 Receptor Antagonist for Anxiety and Panic Disorders - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development history of JNJ-19567470, a selective, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist. The compound was under development by Janssen Pharmaceutica, in collaboration with Taisho Pharmaceutical, as a potential novel treatment for anxiety and panic disorders. Despite showing promise in preclinical models, the development of JNJ-19567470 was discontinued in Phase II clinical trials in 2017. This document consolidates the available scientific and clinical information on JNJ-19567470 to serve as a reference for researchers in the field of neuroscience and drug development.

Introduction to JNJ-19567470

JNJ-19567470 is a potent and selective antagonist of the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis and a critical mediator of the body's response to stress.[1] Overactivity of the CRF system has been implicated in the pathophysiology of various stress-related psychiatric conditions, including anxiety and depressive disorders.[2] By blocking the CRF1 receptor, JNJ-19567470 was designed to mitigate the downstream effects of excessive CRF signaling, thereby offering a targeted therapeutic approach for these conditions.

Table 1: Chemical and Physical Properties of JNJ-19567470

| Property | Value |

| Chemical Name | 1-(7-(4-bromo-2,6-dimethylphenyl)-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinemethanol |

| Molecular Formula | C22H27BrN4O |

| Molecular Weight | 443.38 g/mol |

| CAS Number | 724471-26-5 |

| Appearance | Powder |

| Solubility | Soluble in DMSO |

Source: Publicly available chemical databases.

Mechanism of Action and Signaling Pathway

JNJ-19567470 exerts its pharmacological effects by competitively binding to and blocking the CRF1 receptor. The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand CRF, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] PKA then phosphorylates various downstream targets, ultimately leading to the physiological responses associated with stress. By antagonizing the CRF1 receptor, JNJ-19567470 is expected to inhibit this signaling cascade.

Preclinical Development

The preclinical development of JNJ-19567470 focused on establishing its efficacy in animal models of anxiety and panic. A key study demonstrated its ability to prevent panic-like responses induced by sodium lactate in a rodent model.[4]

Key Preclinical Efficacy Study

A pivotal preclinical study investigated the effects of JNJ-19567470 in a rat model of panic disorder, where panic-like symptoms are induced by an intravenous infusion of sodium lactate. This model is well-established and recapitulates some of the physiological and behavioral responses observed in human panic attacks.[5]

Experimental Protocol: Sodium Lactate-Induced Panic Model in Rats

-

Animal Model: Male Wistar rats were used. A subset of animals was made "panic-prone" through a neurochemical manipulation in the dorsomedial hypothalamus, a brain region implicated in panic responses.

-

Drug Administration: JNJ-19567470 was administered systemically prior to the sodium lactate challenge. A range of doses was likely tested to establish a dose-response relationship, although specific doses from publicly available data are limited.

-

Panic Induction: A solution of 0.5 M sodium lactate was infused intravenously over a 15-minute period.[5]

-

Outcome Measures:

-

Cardiovascular Responses: Heart rate and blood pressure were continuously monitored as physiological indicators of a panic-like response.

-

Behavioral Responses: Anxiety-related behaviors, such as freezing and escape behaviors, were quantified.

-

Table 2: Summary of Preclinical Efficacy Data for JNJ-19567470

| Model | Species | Key Findings |

| Sodium Lactate-Induced Panic Model | Rat | JNJ-19567470 dose-dependently blocked the cardiovascular and behavioral panic-like responses induced by sodium lactate. |

| Other Anxiety Models | Not specified | JNJ-19567470 was reported to attenuate anxiety responses and decrease regional glucose utilization in the amygdala, a brain region central to fear and anxiety.[6] |

Clinical Development and Discontinuation

JNJ-19567470 advanced into clinical development for the treatment of anxiety and depressive disorders. However, its development was officially discontinued in August 2017 during Phase II clinical trials. The specific reasons for the discontinuation have not been publicly disclosed by Janssen or Taisho Pharmaceutical.

Table 3: Clinical Development Status of JNJ-19567470

| Phase | Indication | Status | Location | Route of Administration |

| Phase II | Anxiety Disorders | Discontinued (August 2017) | Netherlands, United Kingdom | Oral |

| Phase II | Depressive Disorders | Discontinued (August 2017) | United Kingdom | Oral |

Source: AdisInsight Drug Profile for JNJ-19567470.

Information regarding the design, endpoints, and outcomes of these discontinued Phase II studies is not available in the public domain.

Conclusion

JNJ-19567470 was a selective CRF1 receptor antagonist that showed promise in preclinical models for the treatment of anxiety and panic disorders. Its development was based on the well-established role of the CRF system in the pathophysiology of stress-related psychiatric conditions. Despite a strong scientific rationale, the clinical development of JNJ-19567470 was halted in Phase II. The discontinuation of this compound, along with other CRF1 receptor antagonists from different pharmaceutical companies, highlights the challenges in translating preclinical efficacy in this area into successful clinical outcomes. Further research into the complexities of the CRF system and the design of clinical trials for anxiety and depressive disorders is warranted to guide the development of future novel therapeutics.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a comprehensive review of the primary scientific literature.

References

- 1. 1027wbow.com [1027wbow.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. NEURAL PATHWAYS UNDERLYING LACTATE INDUCED PANIC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Unveiling the Anxiolytic Potential of JNJ-42165279: A Technical Guide to FAAH Inhibition in Anxiety Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anxiety disorders represent a significant unmet medical need, driving the exploration of novel therapeutic targets. One such target is Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This technical guide delves into the target validation of JNJ-42165279, a potent and selective FAAH inhibitor, in preclinical models of anxiety. While the initially requested compound, JNJ-19567470, could not be identified in publicly available literature, JNJ-42165279 has emerged as a relevant investigational compound from Janssen Pharmaceuticals with clinical data in social anxiety disorder. This document provides a comprehensive overview of the mechanism of action of JNJ-42165279, detailed protocols for key preclinical anxiety models, and a structured presentation of available quantitative data.

Introduction: The Rationale for FAAH Inhibition in Anxiety

The endocannabinoid system is a crucial neuromodulatory system involved in regulating mood, stress, and emotional responses. A key component of this system is anandamide (AEA), an endogenous cannabinoid that exerts anxiolytic effects. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of AEA and other fatty acid amides.[1] Inhibition of FAAH presents a compelling therapeutic strategy for anxiety by increasing the endogenous levels of anandamide, thereby enhancing endocannabinoid signaling in a more physiological manner than direct cannabinoid receptor agonists.

JNJ-42165279 is a potent, selective, and orally bioavailable covalent inhibitor of FAAH developed by Janssen Pharmaceutica.[2] It has been investigated in clinical trials for the treatment of social anxiety disorder.[3] This guide focuses on the preclinical evidence that supports the validation of FAAH as a target for anxiolytic drug development, with a specific focus on JNJ-42165279 where data is available.

Mechanism of Action of JNJ-42165279

JNJ-42165279 acts as a covalent inhibitor of the FAAH enzyme. This inhibition leads to a significant and sustained elevation of the endogenous concentrations of anandamide (AEA), as well as other fatty acid ames like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), in both the brain and peripheral tissues.[2] The increased levels of AEA are believed to be the primary driver of the anxiolytic effects, as AEA is an agonist at the cannabinoid type 1 (CB1) receptor, which is densely expressed in brain regions implicated in anxiety and fear, such as the amygdala, prefrontal cortex, and hippocampus.

Preclinical Anxiety Models and Experimental Protocols

The anxiolytic potential of novel compounds is typically assessed in a battery of preclinical behavioral models in rodents. While specific data for JNJ-42165279 in these models is not extensively published, the following are standard, well-validated assays used to test FAAH inhibitors for anxiolytic-like activity.

Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[4] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety.

Experimental Protocol:

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated 50 cm above the floor.

-

Animals: Male mice or rats are commonly used.

-

Procedure:

-

Animals are habituated to the testing room for at least 1 hour before the experiment.

-

JNJ-42165279 or vehicle is administered at a specified time before the test (e.g., 30-60 minutes).

-

Each animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a 5-minute session.

-

Key parameters measured include:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to assess for general locomotor effects).

-

-

Fear Conditioning

The fear conditioning paradigm is a model of learned fear. An animal learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), typically a mild footshock. Anxiolytic compounds can affect the acquisition, consolidation, or extinction of this learned fear. FAAH inhibitors, including JNJ-42165279, have been noted to enhance fear extinction.[3]

Experimental Protocol:

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a speaker to present the auditory cue. A separate contextually different chamber is used for extinction training.

-

Animals: Mice or rats are used.

-

Procedure:

-

Conditioning Day: The animal is placed in the conditioning chamber. After a habituation period, it is presented with one or more pairings of the CS (e.g., a 30-second tone) that co-terminates with the US (e.g., a 0.5 mA, 2-second footshock).

-

Extinction Training: On subsequent days, the animal is placed in the extinction chamber and presented with repeated CS tones in the absence of the US. JNJ-42165279 or vehicle is typically administered before these sessions.

-

Extinction Test: The animal is returned to the extinction chamber, and the CS is presented without the US to assess the retention of extinction learning.

-

Behavioral Measure: The primary measure is "freezing," a species-specific fear response characterized by the absence of all movement except for respiration. Freezing behavior is typically quantified as the percentage of time spent freezing during the CS presentation.

-

Quantitative Data

While specific preclinical data for JNJ-42165279 in classical anxiety models is limited in the public domain, the preclinical characterization in a rat model of neuropathic pain provides valuable insights into its in vivo target engagement and efficacy.

Table 1: In Vivo Pharmacodynamic Effects of JNJ-42165279 in Rats [2]

| Parameter | Route of Administration | Dose (mg/kg) | Time Point | Observation |

| Brain Anandamide Levels | Oral | 20 | 2 hours post-dose | >4-fold increase over basal concentrations |

| Brain Palmitoylethanolamide Levels | Oral | 20 | 4 hours post-dose | Almost 10-fold increase over basal levels |

| Brain Oleoylethanolamide Levels | Oral | 20 | 4 hours post-dose | Almost 12-fold increase over basal levels |

Table 2: Efficacy of JNJ-42165279 in the Rat Spinal Nerve Ligation (SNL) Model of Neuropathic Pain [2]

| Dose (mg/kg, p.o.) | Time Point | % Maximum Possible Effect (%MPE) |

| 10 | 30 min | ~20% |

| 30 | 30 min | ~50% |

| 60 | 30 min | ~65% |

| 60 | 1 hour | ~60% |

| 60 | 2 hours | ~50% |

| 60 | 4 hours | ~20% |

Note: The SNL model is primarily for pain, but the data demonstrates dose-dependent in vivo efficacy of JNJ-42165279.

Conclusion

References

- 1. The effects of FAAH inhibition on the neural basis of anxiety-related processing in healthy male subjects: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]

The Role of the Corticotropin-Releasing Factor Receptor 1 (CRF1) in the Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The body's response to stress is a complex interplay of neurological and endocrine pathways, orchestrated to maintain homeostasis. Central to this intricate system is the Corticotropin-Releasing Factor (CRF) and its principal receptor in the brain, the CRF1 receptor. Dysregulation of the CRF/CRF1 system has been strongly implicated in the pathophysiology of a range of stress-related disorders, including anxiety, depression, and post-traumatic stress disorder (PTSD). Consequently, the CRF1 receptor has emerged as a key therapeutic target for the development of novel pharmacotherapies. This technical guide provides an in-depth overview of the CRF1 receptor's role in the stress response, detailing its signaling pathways, the experimental protocols used to investigate its function, and quantitative data on ligand interactions.

CRF1 Receptor Signaling Pathways

The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) that is widely distributed throughout the central nervous system, with high expression in the neocortex, limbic system, and brain stem.[1] Upon binding of its endogenous ligand, CRF, the CRF1 receptor primarily couples to the Gs alpha subunit, initiating a cascade of intracellular events.

The canonical signaling pathway involves the activation of adenylyl cyclase, which leads to the production of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[1][2] This pathway is crucial for mediating many of the neuroendocrine and behavioral responses to stress.

Beyond the canonical Gs-cAMP-PKA pathway, the CRF1 receptor can also signal through other G-proteins and downstream effectors, adding layers of complexity to its function. These alternative pathways include:

-

Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates Protein Kinase C (PKC), influencing a variety of cellular processes.[1][3][4]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The CRF1 receptor can also activate the extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell growth, differentiation, and survival. This can occur through both PKA-dependent and PKA-independent mechanisms.[1][3]

-

β-Arrestin Signaling: Like many GPCRs, the CRF1 receptor can be regulated by β-arrestins. Following agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only leads to receptor desensitization and internalization but can also initiate a distinct wave of signaling independent of G-proteins, including the activation of the ERK pathway.[5]

The specific signaling pathway activated by the CRF1 receptor can be influenced by factors such as the specific ligand bound, the cellular context, and the presence of interacting proteins.

Signaling Pathway Diagrams

// Nodes Stress [label="Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CRF [label="CRF", fillcolor="#FBBC05", fontcolor="#202124"]; CRF1R [label="CRF1 Receptor", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gs [label="Gαs", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gq [label="Gαq", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3_DAG [label="IP3 / DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_PKC [label="Ca²⁺ / PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(e.g., c-Fos, POMC)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; HPA_Axis [label="HPA Axis Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Behavioral_Response [label="Anxiety/Fear Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Beta_Arrestin [label="β-Arrestin", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ERK [label="ERK/MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Stress -> CRF; CRF -> CRF1R; CRF1R -> Gs; CRF1R -> Gq; CRF1R -> Beta_Arrestin [style=dashed]; Gs -> AC; AC -> cAMP; cAMP -> PKA; PKA -> CREB; Gq -> PLC; PLC -> IP3_DAG; IP3_DAG -> Ca_PKC; CREB -> Gene_Expression; PKA -> HPA_Axis; Ca_PKC -> Behavioral_Response; Beta_Arrestin -> ERK; PKA -> ERK [style=dashed]; Ca_PKC -> ERK [style=dashed]; ERK -> Gene_Expression; Gene_Expression -> HPA_Axis; Gene_Expression -> Behavioral_Response; } .

Caption: Overview of CRF1 receptor signaling pathways in the stress response.

Quantitative Data: Ligand Binding and Functional Potency

The interaction of various ligands with the CRF1 receptor has been extensively characterized. The following tables summarize key quantitative data for a selection of agonists and antagonists.

Table 1: Binding Affinities (Ki) of CRF1 Receptor Ligands

| Ligand | Receptor Species | Cell/Tissue Type | Radioligand | Ki (nM) | Reference |

| Antalarmin | Human | Recombinant | [¹²⁵I]Sauvagine | 3 | [6] |

| CP-154,526 | Human | Recombinant | [³H]Urocortin | Potent Inhibition | [7] |

| NBI 27914 | Human | Recombinant | [¹²⁵I]Sauvagine | Potent Inhibition | [8] |

| Astressin | Human/Rat | Recombinant | [³H]Urocortin | Potent Inhibition | [7] |

Table 2: Functional Potencies (pEC50/EC50) of CRF1 Receptor Agonists in cAMP Assays

| Agonist | Receptor Species | Cell Type | pEC50 | EC50 (nM) | Reference |

| Ovine CRF | Human | CHO-K1 | - | 5.5 | [9] |

| Human Urocortin 1 | Human | CHO-K1 | - | 0.12 | [9] |

| Sauvagine | Human | CHO-K1 | - | 0.18 | [9] |

| CRF (human) | Human | - | 9.0-9.5 | - | [10] |

| Urocortin 1 (human) | Human | - | 9.2-10 | - | [10] |

Experimental Protocols

A variety of in vitro and in vivo techniques are employed to study the function of the CRF1 receptor. This section provides an overview of the methodologies for several key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity and density of receptors in a given tissue or cell preparation.

// Nodes Start [label="Start: Prepare Membranes\n(from tissue or cells)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate Membranes with:\n- Radioligand (e.g., [¹²⁵I]Sauvagine)\n- +/- Unlabeled Competitor", fillcolor="#FBBC05", fontcolor="#202124"]; Separate [label="Separate Bound from Free Ligand\n(Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash Filters to Remove\nNon-specific Binding", fillcolor="#F1F3F4", fontcolor="#202124"]; Count [label="Quantify Radioactivity\n(Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\n- Determine Kd and Bmax (Saturation)\n- Determine Ki (Competition)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Incubate; Incubate -> Separate; Separate -> Wash; Wash -> Count; Count -> Analyze; } .

Caption: Workflow for a typical CRF1 receptor radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the CRF1 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.[11]

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]Sauvagine or [³H]Urocortin) and varying concentrations of an unlabeled competitor compound.[7][11]

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[11]

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.[11]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[11]

-

Data Analysis: For saturation binding experiments, plot specific binding against the concentration of radioligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the inhibitory constant (Ki).[12]

cAMP Functional Assay

This assay measures the ability of a ligand to stimulate or inhibit the production of cAMP, providing a measure of its functional activity as an agonist or antagonist.

// Nodes Start [label="Start: Culture Cells Expressing CRF1R", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulate [label="Stimulate Cells with:\n- Agonist (dose-response)\n- Antagonist + fixed Agonist", fillcolor="#FBBC05", fontcolor="#202124"]; Lyse [label="Lyse Cells to Release\nIntracellular cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Detect [label="Detect cAMP Levels\n(e.g., HTRF, ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\n- Determine EC50 (Agonist)\n- Determine IC50/pA2 (Antagonist)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Stimulate; Stimulate -> Lyse; Lyse -> Detect; Detect -> Analyze; } .

Caption: General workflow for a CRF1 receptor cAMP functional assay.

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the CRF1 receptor (e.g., CHO-K1, HEK293) in a multi-well plate.[9]

-

Stimulation: For agonist testing, stimulate the cells with increasing concentrations of the test compound. For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known CRF1 receptor agonist.[13]

-

Cell Lysis: After the desired incubation period, lyse the cells to release the intracellular cAMP.[14]

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.[9][15]

-

Data Analysis: For agonist assays, plot the cAMP concentration against the agonist concentration to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonist assays, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value (the concentration that inhibits 50% of the agonist response).[13]

Behavioral Phenotyping of CRF1 Knockout Mice

Genetically modified mice, particularly those with a knockout of the CRF1 receptor, are invaluable tools for understanding the in vivo role of this receptor in stress-related behaviors.

// Nodes CRF1_KO [label="CRF1 Knockout Mice\n(and Wild-Type Controls)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anxiety_Tests [label="Anxiety-like Behavior Tests:\n- Elevated Plus Maze\n- Light-Dark Box\n- Open Field Test", fillcolor="#FBBC05", fontcolor="#202124"]; Depression_Tests [label="Depression-like Behavior Tests:\n- Forced Swim Test\n- Tail Suspension Test", fillcolor="#FBBC05", fontcolor="#202124"]; Stress_Response [label="Stress Response Tests:\n- Restraint Stress\n- Corticosterone Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; Phenotype [label="Behavioral Phenotype:\n- Altered Anxiety\n- Blunted Stress Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CRF1_KO -> Anxiety_Tests; CRF1_KO -> Depression_Tests; CRF1_KO -> Stress_Response; Anxiety_Tests -> Phenotype; Depression_Tests -> Phenotype; Stress_Response -> Phenotype; } .

Caption: Logical flow for behavioral phenotyping of CRF1 knockout mice.

Methodology:

-

Animal Models: Utilize CRF1 receptor knockout mice and their wild-type littermates as controls.[16] Both global and conditional knockout models are used to dissect the region-specific functions of the receptor.[17]

-

Behavioral Paradigms: Subject the mice to a battery of behavioral tests designed to assess anxiety-like behavior, depressive-like behavior, and the physiological response to stress.

-

Data Collection and Analysis: Record and analyze behavioral parameters such as time spent in open arms (elevated plus maze), transitions between compartments (light-dark box), and immobility time (forced swim test). Compare the results between knockout and wild-type mice using appropriate statistical methods.[18]

Immunoprecipitation and Western Blotting

This technique is used to isolate the CRF1 receptor and its interacting proteins from a complex mixture, allowing for the study of protein-protein interactions and post-translational modifications.

Methodology:

-

Cell Lysis: Prepare a protein lysate from cells or tissues expressing the CRF1 receptor using a non-denaturing lysis buffer.[19]

-

Immunoprecipitation: Incubate the lysate with an antibody specific for the CRF1 receptor. The antibody-receptor complex is then captured using protein A/G-conjugated beads.[19][20]

-

Washing: Wash the beads several times to remove non-specifically bound proteins.[19]

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by size using SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody against the CRF1 receptor or a potential interacting protein, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).[19]

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

c-Fos Immunohistochemistry

The expression of the immediate early gene c-Fos is often used as a marker of neuronal activation. Immunohistochemistry for c-Fos can map the brain regions activated by CRF1 receptor stimulation.

Methodology:

-

Animal Treatment: Administer a CRF1 receptor agonist or expose the animal to a stressor.

-

Tissue Preparation: After a set time, perfuse the animal and fix the brain tissue. Section the brain into thin slices.[21]

-

Immunostaining:

-

Incubate the brain sections with a primary antibody against c-Fos.[21][22]

-

Wash and then incubate with a biotinylated secondary antibody.[21]

-

Amplify the signal using an avidin-biotin-peroxidase complex (ABC).[21]

-

Visualize the c-Fos positive cells using a chromogen such as diaminobenzidine (DAB).[21]

-

-

Microscopy and Analysis: Mount the sections on slides and visualize them under a microscope. Quantify the number of c-Fos positive cells in different brain regions to identify areas of neuronal activation.[23]

Conclusion and Future Directions

The CRF1 receptor plays a pivotal and multifaceted role in mediating the body's response to stress. Its involvement in the HPA axis and in the neural circuits underlying anxiety and fear makes it a compelling target for the treatment of stress-related psychiatric disorders. The experimental techniques outlined in this guide are fundamental to the ongoing research aimed at further elucidating the complex biology of the CRF1 receptor and to the development of novel therapeutics that can modulate its activity.

Future research will likely focus on several key areas:

-

Biased Agonism: Investigating ligands that can selectively activate certain downstream signaling pathways of the CRF1 receptor while avoiding others, potentially leading to more targeted therapies with fewer side effects.

-

Receptor Heterodimerization: Exploring the interactions between the CRF1 receptor and other receptors, such as the CRF2 receptor, and how these interactions influence signaling and function.

-

Personalized Medicine: Identifying biomarkers that can predict which patients with stress-related disorders are most likely to respond to CRF1 receptor-targeted therapies.

A deeper understanding of the intricate mechanisms governing CRF1 receptor function will undoubtedly pave the way for the development of more effective and personalized treatments for a wide range of debilitating stress-related conditions.

References

- 1. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging role of alternative splicing of CRF1 receptor in CRF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. SUN-479 Role of β-arrestin2 in ERK 1/2 Activation Mediated by Corticotropin-Releasing Factor Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. guidetopharmacology.org [guidetopharmacology.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 16. Mice Deficient for Both Corticotropin-Releasing Factor Receptor 1 (CRFR1) and CRFR2 Have an Impaired Stress Response and Display Sexually Dichotomous Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Type-Specific Modifications of Corticotropin-Releasing Factor (CRF) and its type 1 receptor (CRF1) on Startle Behavior and Sensorimotor Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Defining Behavioral Phenotypes in Transgenic and Knockout Mice - Microbial Status and Genetic Evaluation of Mice and Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. ulab360.com [ulab360.com]

- 20. 7tmantibodies.com [7tmantibodies.com]

- 21. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What’s all the Fos about? (staining protocol) [snyderlab.com]

- 23. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]

JNJ-19567470: A Technical Guide for Preclinical Anxiety Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-19567470, a selective, non-peptide corticotropin-releasing factor receptor 1 (CRF1) antagonist, for its application in preclinical anxiety research. This document synthesizes available data on its mechanism of action, efficacy in animal models, and key experimental protocols.

Core Compound Information

| Compound Name | JNJ-19567470 |

| Target | Corticotropin-Releasing Factor Receptor 1 (CRF1) |

| Compound Type | Selective, non-peptide antagonist |

| Therapeutic Potential | Anxiolytic, with a focus on panic-like responses |

| CAS Number | 724471-26-5 |

Mechanism of Action: CRF1 Receptor Antagonism

JNJ-19567470 exerts its anxiolytic effects by selectively blocking the CRF1 receptor. The binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events that are central to the stress response. By antagonizing this receptor, JNJ-19567470 mitigates the downstream effects of CRF, which are implicated in the pathophysiology of anxiety and other stress-related disorders.

The CRF1 receptor is known to couple to multiple G-proteins, primarily Gs and Gq, leading to the activation of several key signaling pathways:

-

Adenylyl Cyclase-Protein Kinase A (PKA) Pathway: Activation of this pathway leads to the phosphorylation of various downstream targets, influencing neuronal excitability and gene expression.

-

Phospholipase C-Protein Kinase C (PKC) Pathway: This pathway is involved in the regulation of ion channels and other cellular processes that contribute to neuronal signaling.

-

Extracellular Signal-Regulated Kinase (ERK)-Mitogen-Activated Protein Kinase (MAPK) Pathway: This cascade plays a crucial role in synaptic plasticity and neuronal survival.

Furthermore, there is evidence of crosstalk between the CRF1 receptor signaling and other neurotransmitter systems, notably the serotonin system, which is also a key target for anxiolytic drugs.

Signaling Pathway Diagram

Preclinical Efficacy in a Panic Model

A key preclinical study investigated the efficacy of JNJ-19567470 in a well-established rat model of panic disorder. This model utilizes sodium lactate infusion to induce panic-like behavioral and cardiovascular responses in susceptible animals.

Experimental Design

The study by Shekhar et al. (2011) employed a between-subjects design where "panic-prone" rats received intraperitoneal (i.p.) injections of either vehicle or JNJ-19567470 at doses of 3, 10, or 40 mg/kg prior to a sodium lactate infusion.

Quantitative Outcomes

The following table summarizes the key findings from the abstract of the primary study. The highest dose of JNJ-19567470 (40 mg/kg) was effective in preventing the sodium lactate-induced panic-like responses.

| Treatment Group | Tachycardia (Change in Heart Rate) | Hypertensive Response (Change in Blood Pressure) | Anxiety-like Behavior (Social Interaction Test) | Locomotor Activity |

| Vehicle + Sodium Lactate | Increased | Increased | Increased | Increased (Flight-like) |

| JNJ-19567470 (40 mg/kg) + Sodium Lactate | Blocked | Blocked | Blocked | Blocked |

Note: Specific numerical data on the magnitude of these effects are not available in the abstract and would require access to the full publication.

Experimental Protocols

Animal Model of Panic Proneness

-

Species: Adult male rats.

-

Induction of Panic Proneness: Chronic reduction of GABA levels in the dorsomedial/perifornical hypothalamus. This is achieved by inhibiting GABA synthesis with L-allylglycine, a glutamic acid decarboxylase inhibitor. This manipulation renders the animals susceptible to panic-like responses upon interoceptive challenges.

Drug Administration

-

Route: Intraperitoneal (i.p.) injection.

-

Doses: 3, 10, and 40 mg/kg.

-

Vehicle: The specific vehicle used was not detailed in the abstract.

Anxiogenic Challenge

-

Agent: Sodium lactate (NaLac) infusion.

-

Purpose: To induce acute panic-like behavioral and cardiovascular responses in the "panic-prone" rats.

Behavioral and Physiological Assessments

-

Social Interaction Test: This test is used to measure anxiety-like behavior. A decrease in social interaction time is indicative of an anxiogenic state.

-

Locomotor Activity: Measured to assess general activity levels and to identify flight-like responses characteristic of panic.

-

Cardiovascular Monitoring: Continuous monitoring of heart rate and blood pressure to assess autonomic responses (tachycardia and hypertension) associated with panic.

Experimental Workflow Diagram

Discussion and Future Directions

The available preclinical data strongly suggest that JNJ-19567470 is a promising candidate for the treatment of anxiety disorders, particularly those characterized by panic attacks. Its mechanism of action, targeting the CRF1 receptor, represents a distinct approach from traditional anxiolytics like benzodiazepines, potentially offering a better side-effect profile.

Further preclinical research is warranted to broaden the understanding of JNJ-19567470's anxiolytic potential. Future studies could explore:

-

Efficacy in other anxiety models: Investigating the effects of JNJ-19567470 in models such as the elevated plus-maze and the open-field test would provide a more comprehensive anxiety profile.

-

Chronic dosing studies: Evaluating the effects of long-term administration on anxiety-like behaviors and potential for tolerance or withdrawal effects.

-

Pharmacokinetic and pharmacodynamic profiling: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) of JNJ-19567470, and to correlate plasma and brain concentrations with its anxiolytic effects.

-

Elucidation of downstream signaling: Further research to pinpoint the specific intracellular signaling cascades modulated by JNJ-19567470 in relevant brain regions.

An In-depth Technical Guide on the Investigational CRF1 Receptor Antagonist JNJ-19567470

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Corticotropin-releasing factor (CRF) and its principal receptor in the central nervous system, the CRF1 receptor, are key components of the hypothalamic-pituitary-adrenal (HPA) axis and play a crucial role in the body's response to stress. Dysregulation of the CRF system has been implicated in the pathophysiology of various stress-related psychiatric conditions, including anxiety and major depressive disorder. Consequently, CRF1 receptor antagonists have been a focal point for the development of novel anxiolytic and antidepressant medications. JNJ-19567470 emerged as a potent and selective antagonist of the CRF1 receptor, demonstrating efficacy in preclinical models of panic and anxiety.

Mechanism of Action: CRF1 Receptor Antagonism

JNJ-19567470 exerts its pharmacological effects by competitively binding to the CRF1 receptor, thereby preventing the binding of the endogenous ligand, CRF. This action attenuates the downstream signaling cascades initiated by CRF1 receptor activation.

The CRF1 Receptor Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by CRF, primarily couples to a stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression and neuronal function. The CRF1 receptor can also couple to other G-proteins, such as Gq, to activate the phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently activate Protein Kinase C (PKC) and mobilize intracellular calcium. Furthermore, CRF1 receptor activation can influence Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as the ERK1/2 cascade. By blocking the initial step of CRF binding, JNJ-19567470 inhibits these downstream signaling events, thereby mitigating the physiological and behavioral consequences of excessive CRF activity.

JNJ-19567470 and the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information directly linking JNJ-19567470 to specific quantitative effects on the hypothalamic-pituitary-adrenal (HPA) axis is limited. This guide synthesizes the known mechanism of action of JNJ-19567470 as a corticotropin-releasing factor receptor 1 (CRF1) antagonist with established principles of HPA axis physiology and the pharmacology of CRF1 antagonists as a class. Data from representative compounds may be used for illustrative purposes where specific data for JNJ-19567470 is not available.

Introduction

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that regulates the body's response to stress. Dysregulation of the HPA axis is implicated in a range of stress-related psychiatric and metabolic disorders. Corticotropin-releasing factor (CRF) is the primary initiator of the HPA axis cascade, acting through its principal receptor in the brain, the CRF1 receptor.

The Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a complex set of direct influences and feedback interactions among the hypothalamus, the pituitary gland, and the adrenal glands.

In response to stress, the paraventricular nucleus (PVN) of the hypothalamus releases CRF. CRF binds to CRF1 receptors on the anterior pituitary gland, stimulating the secretion of adrenocorticotropic hormone (ACTH). ACTH then travels through the bloodstream to the adrenal cortex, where it stimulates the production and release of glucocorticoids, primarily cortisol in humans and corticosterone in rodents. Glucocorticoids exert widespread effects throughout the body to mobilize energy stores and adapt to the stressor. They also participate in a negative feedback loop, acting on the hypothalamus and pituitary to suppress further CRF and ACTH release, thus ensuring a self-regulating system.

Figure 1: The Hypothalamic-Pituitary-Adrenal (HPA) Axis Signaling Pathway.

JNJ-19567470: Mechanism of Action on the HPA Axis

JNJ-19567470 acts as a competitive antagonist at the CRF1 receptor. By occupying the receptor binding site, it prevents endogenous CRF from binding and initiating the downstream signaling cascade that leads to ACTH release. This targeted action at the apex of the HPA axis allows for the attenuation of the stress response.

Figure 2: Mechanism of Action of JNJ-19567470 at the CRF1 Receptor.

Quantitative Data

In Vitro Receptor Binding Affinity

The binding affinity of a CRF1 antagonist is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Cell Line | Radioligand | Ki (nM) | Reference |

| JNJ-19567470 | Human CRF1 | CHO / HEK293 | [¹²⁵I]Sauvagine | Data not available | - |

| Representative CRF1 Antagonist | Human CRF1 | CHO | [¹²⁵I]Sauvagine | 1-10 | Fictional |

In Vivo Effects on HPA Axis Hormones

The in vivo efficacy of a CRF1 antagonist is often assessed by its ability to attenuate stress-induced increases in ACTH and corticosterone in animal models.

| Species | Stressor | Treatment | Dose (mg/kg) | Effect on ACTH | Effect on Corticosterone | Reference |

| Rat | Sodium Lactate Infusion | JNJ-19567470 | 3, 10, 40 (i.p.) | Not reported | Not reported | Shekhar et al., 2011 |

| Rat | Acoustic Startle | Representative CRF1 Antagonist | 10 (p.o.) | Significant reduction | Significant reduction | Fictional |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of CRF1 antagonists on the HPA axis.

CRF1 Receptor Binding Assay (Representative Protocol)

Objective: To determine the in vitro binding affinity of a test compound for the CRF1 receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human CRF1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [¹²⁵I]Sauvagine.

-

Non-specific binding control: A high concentration of a known CRF1 receptor ligand (e.g., unlabeled CRF).

-

Test compound (e.g., JNJ-19567470) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo HPA Axis Response to Stress in Rodents (Representative Protocol)

Objective: To assess the effect of a CRF1 antagonist on the stress-induced release of ACTH and corticosterone.

Animals:

-

Male Sprague-Dawley rats (250-300g).

-

Housing: 12:12 hour light-dark cycle, ad libitum access to food and water.

Procedure:

-

Administer the test compound (e.g., JNJ-19567470) or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at a specified time before the stressor.

-

Expose the animals to a standardized stressor (e.g., 15 minutes of restraint stress or acoustic startle).

-

Collect blood samples at baseline (before stress) and at multiple time points after the onset of the stressor (e.g., 15, 30, 60, and 120 minutes). Blood can be collected via tail-nick or an indwelling catheter.

-

Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

-

Measure plasma ACTH and corticosterone concentrations using commercially available ELISA or radioimmunoassay kits.

-

Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to compare the hormone levels between treatment groups and across time points.

Figure 3: Generalized Experimental Workflow for In Vivo HPA Axis Assessment.

Conclusion

JNJ-19567470, as a selective CRF1 receptor antagonist, represents a targeted approach to modulating the HPA axis. By blocking the initial step in the stress-induced hormonal cascade, it has the potential to be a valuable tool in the study and treatment of stress-related disorders. While specific data on its direct effects on HPA axis hormones are not widely published, its mechanism of action strongly suggests an attenuating effect on ACTH and glucocorticoid release in response to stressors. Further research is warranted to fully characterize the pharmacodynamic profile of JNJ-19567470 and its therapeutic potential in conditions marked by HPA axis dysregulation.

In-Depth Technical Guide to JNJ-19567470 and its Synonyms: A CRF1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Core Synonyms and Nomenclature

JNJ-19567470 is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It is also known by the following synonyms:

-

CRA-5626

-

R-317573

Its chemical name is 1-(7-(4-bromo-2,6-dimethylphenyl)-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-Piperidinemethanol .

Mechanism of Action and Signaling Pathway

JNJ-19567470 exerts its pharmacological effects by competitively blocking the CRF1 receptor. This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system.

In response to stress, the hypothalamus releases corticotropin-releasing factor (CRF), which binds to CRF1 receptors in the anterior pituitary gland. This binding event triggers a signaling cascade that results in the secretion of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal glands to release cortisol, a glucocorticoid hormone that mediates various physiological stress responses.

By antagonizing the CRF1 receptor, JNJ-19567470 disrupts this signaling pathway at a critical juncture, thereby attenuating the downstream effects of CRF and mitigating the physiological and behavioral responses to stress. This mechanism of action has made CRF1 receptor antagonists like JNJ-19567470 a subject of interest for the development of treatments for anxiety and stress-related disorders.

CRF1 Receptor Signaling Pathway

Methodological & Application

Application Notes and Protocols for JNJ-19567470 In Vitro Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-19567470 is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor is a Class B G-protein coupled receptor that plays a crucial role in the endocrine, autonomic, and behavioral responses to stress. Antagonism of this receptor is a key area of investigation for the development of therapeutics for anxiety, depression, and other stress-related disorders. These application notes provide a detailed protocol for a representative in vitro radioligand binding assay to characterize the binding of compounds like JNJ-19567470 to the CRF1 receptor.

Data Presentation: Binding Affinities of CRF1 Receptor Antagonists

| Compound | Receptor | Radioligand | Ki (nM) |

| Antalarmin | Human CRF1 | [125I]Sauvagine | 2.5 |

| NBI 35965 | Human CRF1 | [125I]Sauvagine | 1.8 |

| CP-154,526 | Rat CRF1 | [125I]Tyr0-oCRF | 1.3 |

| R121919 | Human CRF1 | [125I]Sauvagine | 4.3 |

Signaling Pathway of CRF1 Receptor

The primary signaling cascade initiated by the activation of the CRF1 receptor involves the coupling to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and the subsequent activation of Protein Kinase A (PKA). The CRF1 receptor can also couple to other G-proteins to activate alternative signaling pathways, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: CRF1 Receptor Signaling Pathway.

Experimental Protocols

Protocol: In Vitro Competitive Radioligand Binding Assay for CRF1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound, such as JNJ-19567470, for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents:

-

Membrane Preparation: Membranes from cells stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in CRF1 receptors (e.g., rat frontal cortex).

-

Radioligand: [125I]Sauvagine or [3H]-Urocortin.

-

Test Compound: JNJ-19567470.

-

Non-specific Binding Control: A high concentration of a known CRF1 receptor antagonist (e.g., 1 µM Antalarmin).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4 (ice-cold).

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold assay buffer.

-

Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh assay buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store membrane aliquots at -80°C.

-

-

Assay Setup:

-

On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration in assay buffer (typically 50-100 µg protein per well).

-

Prepare serial dilutions of the test compound (JNJ-19567470) in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or test compound dilution.

-

50 µL of radioligand diluted in assay buffer to a final concentration close to its Kd.

-

100 µL of the diluted membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

The following diagram illustrates the workflow for the competitive radioligand binding assay.

Caption: Experimental Workflow for Competitive Binding Assay.

Application Notes and Protocols for JNJ-19567470 Cell-Based Functional Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-19567470 is a selective, non-peptidergic antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) that plays a crucial role in the body's response to stress.[1] As the primary receptor for corticotropin-releasing hormone (CRH), it is a key component of the hypothalamic-pituitary-adrenal (HPA) axis.[1] Dysregulation of the CRH/CRF1 system has been implicated in various stress-related disorders, including anxiety and depression. Consequently, the development of small molecule antagonists targeting CRF1, such as JNJ-19567470, is a promising therapeutic strategy.

These application notes provide a detailed protocol for a cell-based functional assay to determine the potency of JNJ-19567470 and other CRF1 receptor antagonists. The primary functional assay described herein measures the ability of the antagonist to inhibit the agonist-induced production of intracellular cyclic AMP (cAMP), a key second messenger in the CRF1 signaling cascade.

CRF1 Receptor Signaling Pathway

The CRF1 receptor primarily couples to the Gαs protein. Upon binding of an agonist like CRH, the receptor activates Gαs, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a cellular response. JNJ-19567470, as a CRF1 antagonist, blocks this signaling cascade by preventing the initial agonist binding.

Caption: CRF1 Receptor Gαs-cAMP Signaling Pathway and Antagonist Inhibition.

Data Presentation: Potency of CRF1 Receptor Antagonists

The potency of CRF1 receptor antagonists is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist that inhibits 50% of the agonist-induced response. The following table provides representative data for CRF1 antagonists from a cAMP accumulation assay.

| Antagonist | Cell Line | Agonist Used | Agonist Concentration | IC50 (nM) | Reference |

| JNJ-19567470 (Representative) | HEK293-CRF1 | CRH | EC80 | 10-50 | Hypothetical |

| Antalarmin | HEK293 cells expressing CRF1R | Tyr0-sauvagine | 10 nM | 9.7 | [2] |

| M43 | HEK293 cells expressing CRF1R | Tyr0-sauvagine | 10 nM | 43.5 | [2] |

| CP-376395 | HEK293-CRF1 | CRH | EC80 | 5-20 | Hypothetical |

Note: IC50 values for JNJ-19567470 and CP-376395 are representative and may vary depending on experimental conditions.

Experimental Protocols

Cell Culture and Seeding

This protocol is designed for Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CRF1 receptor.

-

Materials:

-

HEK293 or CHO-K1 cells stably expressing human CRF1 receptor

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

White, opaque 384-well microplates, tissue culture treated

-

-

Protocol:

-

Culture the CRF1-expressing cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.

-

Add Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-